molecular formula C19H15N3O2S B4437815 2-([1]benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(2-methylphenyl)acetamide

2-([1]benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(2-methylphenyl)acetamide

Cat. No. B4437815
M. Wt: 349.4 g/mol
InChI Key: HJKIUUIYDWPUEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-([1]benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(2-methylphenyl)acetamide, also known as BPTAA, is a chemical compound that has been the subject of scientific research due to its potential applications in the fields of medicine and biochemistry.

Mechanism of Action

The mechanism of action of 2-([1]benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(2-methylphenyl)acetamide is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes and proteins involved in cancer cell growth and Alzheimer's disease. 2-([1]benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(2-methylphenyl)acetamide has been shown to inhibit the activity of protein kinase CK2, which is involved in cell proliferation and survival. 2-([1]benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(2-methylphenyl)acetamide has also been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to play a role in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
2-([1]benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(2-methylphenyl)acetamide has been shown to have biochemical and physiological effects on cancer cells and Alzheimer's disease. Studies have shown that 2-([1]benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(2-methylphenyl)acetamide can induce apoptosis in cancer cells, inhibit cell proliferation, and reduce tumor growth in mice. 2-([1]benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(2-methylphenyl)acetamide has also been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to play a role in the development of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

2-([1]benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(2-methylphenyl)acetamide has several advantages and limitations for lab experiments. One advantage is that it has been shown to have anticancer properties and can induce apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment. Another advantage is that it has been shown to inhibit the aggregation of amyloid-beta peptides, making it a potential therapeutic agent for Alzheimer's disease. However, one limitation is that the mechanism of action of 2-([1]benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(2-methylphenyl)acetamide is not fully understood, which makes it difficult to optimize its therapeutic potential. Additionally, more research is needed to determine the optimal dosage and administration of 2-([1]benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(2-methylphenyl)acetamide for therapeutic use.

Future Directions

There are several future directions for the research and development of 2-([1]benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(2-methylphenyl)acetamide. One direction is to further investigate its mechanism of action and optimize its therapeutic potential for cancer treatment and Alzheimer's disease. Another direction is to study its potential use as a therapeutic agent for other diseases and conditions. Additionally, more research is needed to determine the safety and toxicity of 2-([1]benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(2-methylphenyl)acetamide for therapeutic use.

Scientific Research Applications

2-([1]benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(2-methylphenyl)acetamide has been the subject of scientific research due to its potential applications in the fields of medicine and biochemistry. Studies have shown that 2-([1]benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(2-methylphenyl)acetamide has anticancer properties and can induce apoptosis in cancer cells. 2-([1]benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(2-methylphenyl)acetamide has also been shown to inhibit the growth of human breast cancer cells and reduce tumor growth in mice. Additionally, 2-([1]benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(2-methylphenyl)acetamide has been studied for its potential use as a therapeutic agent for Alzheimer's disease due to its ability to inhibit the aggregation of amyloid-beta peptides.

properties

IUPAC Name

2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2S/c1-12-6-2-4-8-14(12)22-16(23)10-25-19-18-17(20-11-21-19)13-7-3-5-9-15(13)24-18/h2-9,11H,10H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJKIUUIYDWPUEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NC=NC3=C2OC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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